N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(20-11-19(24)6-1-2-14-13(19)5-7-25-14)18(23)21-12-3-4-15-16(10-12)27-9-8-26-15/h3-5,7,10,24H,1-2,6,8-9,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDCZGTJGNRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin and benzofuran rings, followed by their coupling through an ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide typically involves multi-step reactions that incorporate both benzodioxine and benzofuran moieties. The compound's structure features a benzodioxin core linked to a tetrahydro-benzofuran unit through an ethanediamide linker.
Enzyme Inhibition
Research indicates that derivatives of the compound exhibit significant enzyme inhibitory activity. For instance, studies have demonstrated that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase. This suggests potential applications in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) by modulating glucose metabolism and neurotransmitter levels .
Antioxidant Properties
Compounds with similar structural features have shown antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the structure may enhance radical scavenging activity, making it a candidate for further exploration in neuroprotective therapies .
Drug Development
Given its promising biological profile, this compound could serve as a lead compound in drug development. Its ability to interact with multiple biological targets can be exploited for designing multi-target drugs aimed at complex diseases such as cancer and neurodegenerative disorders.
Potential Therapeutic Uses
The compound's dual action as an enzyme inhibitor and antioxidant positions it as a potential therapeutic agent for various conditions:
- Alzheimer's Disease : By inhibiting acetylcholinesterase, it may help improve cognitive function.
- Diabetes Management : Its effect on α-glucosidase could aid in controlling blood sugar levels.
Case Study: Enzyme Inhibition
In one study focusing on sulfonamide derivatives with similar scaffolds to this compound, researchers synthesized several compounds and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain modifications to the benzodioxin structure significantly enhanced inhibitory potency .
Research Findings on Antioxidant Activity
Another investigation assessed the antioxidant capacity of compounds with benzodioxin frameworks using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that these compounds exhibited substantial antioxidant activity correlating with their structural characteristics .
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: Benzodioxin ring fused to a pyridine-amine scaffold. Methoxy group at the pyridine C2 position may modulate electronic properties.
Comparison with Target Compound: While both compounds share the benzodioxin core, the target compound replaces the pyridine-amine group with a tetrahydrobenzofuran-hydroxyl system and an ethanediamide linker. This structural divergence suggests differences in target selectivity and pharmacokinetics.
Antihepatotoxic Dioxane-Containing Analogues
Silybin (Silymarin Component)
3',4'(1",4"-Dioxino) Flavone (Compound 4f) and 3',4'(2-Hydroxy Methyl, 1",4"-Dioxino) Flavone (Compound 4g)
- Key Features :
- Synthetic flavones incorporating a 1,4-dioxane ring.
- Compound 4g includes a hydroxymethyl group at the dioxane C2 position.
- Activity :
Comparison with Target Compound: The target compound’s benzodioxin and tetrahydrobenzofuran groups mirror the dioxane-flavonoid hybrid structure of silybin. However, the ethanediamide linker distinguishes it from flavonolignans and flavones. The hydroxyl group in the tetrahydrobenzofuran moiety may mimic the hydroxymethyl group in Compound 4g, which enhances antihepatotoxic activity. Theoretical predictions suggest the target compound could exhibit similar hepatoprotective effects, but empirical validation is required.
Structure-Activity Relationship (SAR) Insights
- Benzodioxin/Dioxane Ring : Critical for binding to antioxidant enzymes or inflammatory mediators, as seen in silybin and flavone derivatives .
- Hydroxyl/Hydroxymethyl Groups : Enhance activity via hydrogen bonding (e.g., Compound 4g vs. 4f) . The target compound’s tetrahydrobenzofuran-hydroxyl group may confer similar advantages.
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Pharmacological Effects
Research indicates that compounds containing the benzodioxin and benzofuran moieties exhibit various biological activities:
- Antioxidant Activity : Compounds similar to this structure have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
- Cytotoxicity : Some studies on related benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have been reported to induce apoptosis in tumor cells through mitochondrial pathways .
- Neuroprotective Effects : The benzofuran scaffold has been associated with neuroprotective activities. Compounds with similar structures have shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Certain benzofuran derivatives have been identified as inhibitors of SIRT (sirtuin) enzymes, which play roles in cellular aging and metabolism . The specific interaction of this compound with SIRT enzymes could provide insights into its therapeutic potential.
- Mitochondrial Targeting : Similar compounds have been shown to affect mitochondrial function, leading to altered energy metabolism and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | ↑ Solubility, ↑ Reaction Rate | |
| Temperature | 70°C | Balances kinetics/stability | |
| Catalyst | DMAP (5 mol%) | Reduces side products |
Basic Question: How is the compound’s stability assessed under different storage conditions?
Q: What storage protocols ensure long-term stability for experimental use? A:
- Storage temperature : -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
- Stability testing : Use accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring .
Advanced Question: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Q: What methodologies address discrepancies between experimental NMR data and DFT-calculated shifts? A:
- Dynamic NMR (DNMR) : Resolves conformational equilibria causing split peaks .
- Solvent correction : Account for solvent effects in computational models (e.g., DMSO-d₆ shifts) .
- X-ray crystallography : Validate stereochemistry if crystalline .
Basic Question: What solubility profiles are critical for formulation in biological assays?
Q: Which solvents and excipients are suitable for in vitro/in vivo studies? A:
- Solubility screening : Test in DMSO (stock solutions) and dilute in PBS or cell culture media (<1% DMSO) .
- Co-solvents : Use cyclodextrins or PEG-400 for hydrophobic compounds .
Advanced Question: How can structure-activity relationships (SAR) guide functional group modifications?
Q: Which structural features correlate with enhanced biological activity (e.g., benzodioxin vs. benzofuran)? A:
- Benzodioxin moiety : Critical for receptor binding (e.g., serotonin receptor analogs) .
- Hydroxy group on tetrahydrobenzofuran : Modulate solubility and hydrogen-bonding interactions .
Q. Table 2: Key SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| Removal of benzodioxin oxygen | ↓ Binding affinity | |
| Methylation of hydroxy group | ↑ Lipophilicity, ↑ BBB penetration |
Advanced Question: What computational methods predict pharmacokinetic properties?
Q: How can in silico tools (e.g., molecular docking, ADMET) guide experimental design? A:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases) .
- ADMET prediction : SwissADME predicts bioavailability (%F = 45–60%) and CYP450 metabolism risks .
Basic Question: What safety protocols are recommended for handling this compound?
Q: Are there specific hazards (e.g., toxicity, flammability) during laboratory use? A:
- PPE : Gloves, lab coat, and goggles (even if hazards are unclassified) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
Advanced Question: How can metabolic pathways be elucidated using radiolabeling or LC-MS?
Q: What techniques identify primary metabolites and degradation products? A:
- Radiolabeling : Incorporate ¹⁴C at the ethanediamide group for tracer studies .
- LC-MS/MS : Detect phase I/II metabolites in liver microsome assays .
Advanced Question: What strategies mitigate batch-to-batch variability in biological assays?
Q: How can researchers standardize purity and activity across synthetic batches? A:
- QC protocols : Enforce ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Bioactivity normalization : Use internal standards (e.g., reference inhibitors) in dose-response assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
